

# toxicological profile of cis-1,3-DICHLOROPROPENE isomers

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Compound of Interest

Compound Name: cis-1,3-DICHLOROPROPENE

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## Toxicological Profile of cis-1,3-Dichloropropene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **cis-1,3-dichloropropene**, a compound of significant interest in environmental and occupational health. The information is curated for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows.

### **Core Toxicological Data**

The toxicological effects of **cis-1,3-dichloropropene** have been evaluated across a range of studies, including acute, subchronic, and chronic exposures. The data reveals effects on multiple organ systems, with the liver, kidney, and respiratory tract being primary targets.

### **Quantitative Toxicity Data**

The following tables summarize the key quantitative data from various toxicological studies on **cis-1,3-dichloropropene** and related formulations.

Table 1: Acute Toxicity of cis-1,3-Dichloropropene



Species	Route of Administration	Parameter	Value (mg/kg body weight)	Reference Formulation
Rat (Male)	Oral	LD50	126	cis-isomer
Rat (Female)	Oral	LD50	117	cis-isomer
Rat (Combined)	Oral	LD50	121	cis-isomer (97.2%)[1]
Rat	Oral	LD50	150	Telone II[2]
Rat (Male)	Oral	LD50	713	1,3- dichloropropene
Rat (Female)	Oral	LD50	470	1,3- dichloropropene[ 3]
Rabbit	Dermal	LD50	504 - 2100	1,3- dichloropropene

Table 2: Subchronic and Chronic Toxicity of cis-1,3-Dichloropropene



Species	Study Duration	Route	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Effects at LOAEL
Rat (Male)	13 weeks	Dietary	5	>5	Decreased body weight[4]
Rat (Female)	13 weeks	Dietary	5	15	Decreased body weight[4]
Mouse	13 weeks	Dietary	15	>15	Decreased body weight[4]
Rat	90 days	Gavage	3	10	Increased relative kidney weight[5]
Rat	2 years	Dietary	2.5	12.5	Basal cell hyperplasia of the stomach, increased hepatocellula r adenomas (males)[6]
Mouse	2 years	Dietary	2.5	25	Decreased body weight[6]

Table 3: Genotoxicity of cis-1,3-Dichloropropene



Assay Type	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium TA100, TA1535	With and without S9	Positive[5][7]
DNA Damage (Alkaline Elution)	V79 Chinese Hamster Cells	Without S9	Positive[2]
DNA Damage (Alkaline Elution)	Rat Liver, Kidney, Gastric Mucosa (in vivo)	N/A	Positive[2][8]
Micronucleus Test	Mouse Bone Marrow (in vivo)	N/A	Negative[9]

Table 4: Carcinogenicity of 1,3-Dichloropropene Formulations



Species	Route	Formulation Target Organ for Tumors		Classification
Rat (Male)	Gavage	Telone II (with epichlorohydrin)	Forestomach (squamous cell papilloma and carcinoma), Liver (neoplastic nodules)[2]	Clear evidence of carcinogenicity[2]
Mouse (Female)	Gavage	Telone II (with epichlorohydrin)	Forestomach (squamous cell papilloma and carcinoma), Urinary bladder (transitional cell carcinoma), Lung (alveolar/bronchi olar adenoma)	Evidence of carcinogenicity
Mouse (Male)	Inhalation	1,3- Dichloropropene (without epichlorohydrin)	Lung (bronchioalveolar adenomas)	Evidence of carcinogenicity
Rat	Inhalation	1,3- Dichloropropene (without epichlorohydrin)	No increase in tumors	No evidence of carcinogenicity

Table 5: Reproductive and Developmental Toxicity of 1,3-Dichloropropene

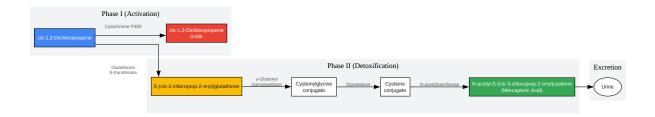


Species	Study Type	Route	NOAEL (mg/m³)	LOAEL (mg/m³)	Key Effects
Rat	Two- generation reproduction	Inhalation	464	>464	No adverse reproductive effects[2]
Rat	Development al	Inhalation	545	>545	No teratogenic or embryotoxic effects (maternal toxicity observed)[2] [10]
Rabbit	Development al	Inhalation	545	>545	No teratogenic or embryotoxic effects (maternal toxicity observed)[10]

## Metabolic Pathway of cis-1,3-Dichloropropene

The primary metabolic pathway for **cis-1,3-dichloropropene** involves conjugation with glutathione (GSH), a critical step in its detoxification.[10][11] This process is followed by a series of enzymatic reactions leading to the formation of a mercapturic acid derivative, which is then excreted in the urine.[2][10] The cis-isomer undergoes glutathione conjugation in rat liver cytosol at a rate four to five times faster than the trans-isomer.[10]





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Caption: Metabolic pathway of cis-1,3-dichloropropene.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of protocols for key experiments cited in the toxicological assessment of **cis-1,3-dichloropropene**.

## **Bacterial Reverse Mutation Assay (Ames Test)**

This assay evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

#### **Protocol Summary:**

- Strains:Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens, are commonly used.[5][7]
- Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.



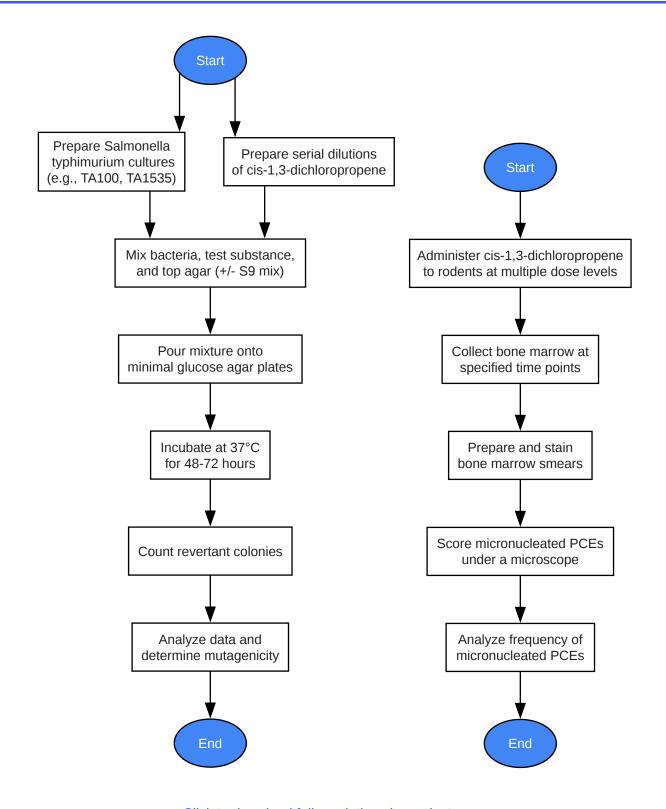




#### • Procedure:

- A mixture of the bacterial culture, the test substance at various concentrations, and either
   S9 mix or a buffer are combined in molten top agar.
- This mixture is poured onto minimal glucose agar plates.
- The plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is compared to the number on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.





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### References

- 1. RELEVANCE TO PUBLIC HEALTH Toxicological Profile for Dichloropropenes NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Subchronic toxicity of ingested 1,3-dichloropropene in rats and mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chronic toxicity and oncogenicity studies of ingested 1, 3-dichloropropene in rats and mice
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity of pesticides containing 1,3-dichloropropene PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 1,3-Dichloropropene Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Glutathione conjugation in the detoxication of (Z)-1,3-dichloropropene (a component of the nematocide D-D) in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
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